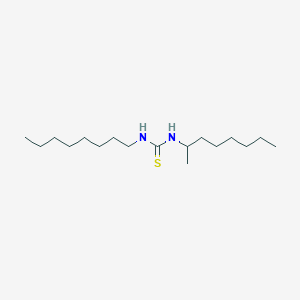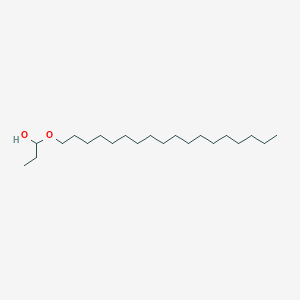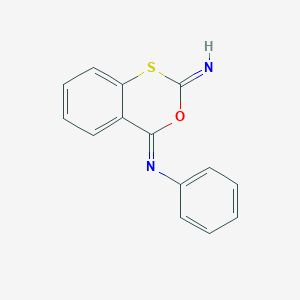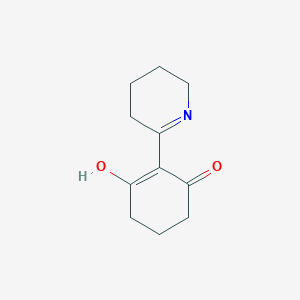
1,4-Bis(3,4-dichlorophenyl)-3,6-dimethylpiperazine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(3,4-dichlorophenyl)-3,6-dimethylpiperazine-2,5-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperazine ring substituted with dichlorophenyl and dimethyl groups, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(3,4-dichlorophenyl)-3,6-dimethylpiperazine-2,5-dione typically involves the reaction of 3,4-dichloroaniline with diethanolamine, followed by cyclization and subsequent chlorination steps. The reaction conditions often include the use of thionyl chloride and other chlorinating agents to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(3,4-dichlorophenyl)-3,6-dimethylpiperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced piperazine derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like chlorine and bromine are employed for substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(3,4-dichlorophenyl)-3,6-dimethylpiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(3,4-dichlorophenyl)-2,5-piperazinedione: A structurally similar compound with slight variations in the substitution pattern.
Bis(4-chlorophenyl) sulfone: Another related compound with different functional groups and properties.
Uniqueness
1,4-Bis(3,4-dichlorophenyl)-3,6-dimethylpiperazine-2,5-dione stands out due to its unique combination of dichlorophenyl and dimethyl substitutions on the piperazine ring. This specific arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
63349-35-9 |
|---|---|
Fórmula molecular |
C18H14Cl4N2O2 |
Peso molecular |
432.1 g/mol |
Nombre IUPAC |
1,4-bis(3,4-dichlorophenyl)-3,6-dimethylpiperazine-2,5-dione |
InChI |
InChI=1S/C18H14Cl4N2O2/c1-9-17(25)24(12-4-6-14(20)16(22)8-12)10(2)18(26)23(9)11-3-5-13(19)15(21)7-11/h3-10H,1-2H3 |
Clave InChI |
JNLXCEHTUNFSCQ-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)N(C(C(=O)N1C2=CC(=C(C=C2)Cl)Cl)C)C3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoyl chloride, 4-[(2S)-2-methylbutyl]-](/img/structure/B14512840.png)
![4-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate](/img/structure/B14512848.png)
![Ethanone, 1-[3,4,6-trimethoxy-2-(1-methylethoxy)phenyl]-](/img/structure/B14512861.png)
![2-[(2-Chloroethenyl)oxy]-2-methylpropane](/img/structure/B14512872.png)





![1-[(3-Aminopropyl)amino]dodecan-2-OL](/img/structure/B14512893.png)
![4-[Bis(2-hydroxyethyl)amino]but-2-yn-1-yl butanoate](/img/structure/B14512899.png)

methanone](/img/structure/B14512909.png)
![(3R,4R)-4-[(Prop-2-yn-1-yl)sulfanyl]-3-[(triphenylmethyl)amino]azetidin-2-one](/img/structure/B14512919.png)
